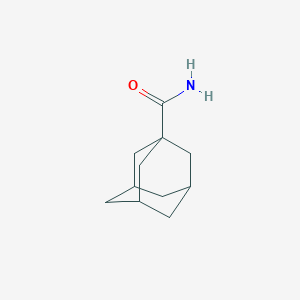

1-Adamantanecarboxamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBZJTAMRPPVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203628 | |

| Record name | 1-Adamantanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5511-18-2 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5511-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Serendipitous Discovery of Adamantane in Petroleum: From Obscurity to a Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide:

Abstract

Adamantane, the simplest diamondoid hydrocarbon, represents a unique molecular architecture—a rigid, strain-free cage-like structure composed of ten carbon atoms. Its discovery was not the result of a targeted search but a serendipitous finding during the analysis of crude oil in the early 1930s. This guide provides a comprehensive technical account of the historical discovery of adamantane from its natural petroleum source. We will explore the pioneering work of its discoverers, the analytical techniques of the era that enabled its isolation, and the subsequent scientific endeavors that confirmed its structure and unlocked its vast potential. This journey from a petroleum-derived curiosity to a foundational scaffold in modern drug development and materials science offers profound insights into the interplay of natural product chemistry, analytical science, and synthetic innovation.

Introduction: A Molecule Predicted and Awaiting Discovery

In the landscape of early 20th-century organic chemistry, the existence of complex, polyhedral hydrocarbons was more a matter of theoretical curiosity than established fact. In 1924, H. Decker first proposed the existence of a C₁₀H₁₆ hydrocarbon with a highly symmetrical, diamond-like structure, which he termed "decaterpene".[1] However, early attempts to synthesize this molecule, notably by German chemist Hans Meerwein in the same year, were unsuccessful, leaving the structure as a theoretical novelty.[2]

Petroleum, a bewilderingly complex mixture of hydrocarbons, was simultaneously the engine of industrial progress and a frontier for chemical discovery.[3][4] Its composition varies dramatically, but it is primarily composed of paraffins, naphthenes, and aromatics.[3][4] Within this chemical labyrinth, trace components existed in minute quantities, awaiting methods sensitive enough for their detection and isolation. Adamantane, with its unique physical properties, was one such hidden component. Its eventual discovery would not only validate Decker's prediction but also launch an entirely new field of chemistry dedicated to polyhedral organic compounds.[2]

The Landmark Discovery in Hodonín

The pivotal moment in adamantane's history occurred in 1933, stemming from the meticulous work of Czech chemists Stanislav Landa, V. Machacek, and M. Mzourek.[2][5] While studying petroleum fractions from the Hodonín oil field in Czechoslovakia, they encountered a crystalline substance with highly unusual properties.[6][7][8][9]

The initial report of this discovery was presented at the Twelfth Congress of Industrial Chemistry in Prague between September 25 and October 3, 1932, with formal publication following in 1933.[6][7] Landa, an expert in fuel industry chemistry, was leading the investigation into the composition of the local Hodonín oil when his team isolated the novel hydrocarbon.[6][7]

The quantity isolated was minuscule, only a few milligrams, yet its characteristics were striking.[2] The compound was a white, crystalline solid with a faint camphor-like smell and, most notably, an exceptionally high melting point of 269°C.[2][10] This was extraordinary for a C₁₀H₁₆ hydrocarbon, suggesting a molecule of immense stability and symmetry.[6] Recognizing the similarity of its proposed cage-like structure to the crystal lattice of a diamond, the new compound was aptly named "adamantane," derived from the Greek "adamantinos" (meaning invincible or relating to diamond).[2][10]

Key Events in the Discovery and Synthesis of Adamantane

References

- 1. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Chemical Composition of Petroleum [thoughtco.com]

- 4. petrolyte.blogspot.com [petrolyte.blogspot.com]

- 5. acs.org [acs.org]

- 6. worldscientific.com [worldscientific.com]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. timeshighereducation.com [timeshighereducation.com]

An In-Depth Technical Guide to the Synthesis of 1-Adamantanecarboxamide

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the formation of 1-adamantanecarboxamide, a key intermediate in the development of various therapeutic agents. The adamantane cage structure imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making its derivatives, such as this compound, valuable scaffolds in medicinal chemistry. This document delves into the mechanistic underpinnings and provides field-proven, step-by-step protocols for the three principal synthetic routes: the Ritter reaction, direct amidation of 1-adamantanecarboxylic acid, and the selective hydrolysis of 1-adamantanecarbonitrile. Emphasis is placed on the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Adamantane Scaffold

The rigid, tricyclic alkane structure of adamantane has garnered significant interest in pharmaceutical sciences. Its unique cage-like geometry and high lipophilicity allow molecules incorporating this moiety to exhibit enhanced binding to biological targets and improved metabolic stability. This compound serves as a crucial building block for the synthesis of a wide range of biologically active compounds, including antiviral and anti-Parkinsonian drugs.[1] A thorough understanding of its synthesis is therefore paramount for researchers in the field of drug discovery and development. This guide will explore the most prevalent and efficient methods for its preparation, focusing on the underlying chemical principles and providing detailed, actionable protocols.

The Ritter Reaction: A Classic Approach to Amide Formation

The Ritter reaction is a cornerstone of organic synthesis for the preparation of N-alkyl amides from nitriles and a source of a stable carbocation.[2] Given the exceptional stability of the tertiary 1-adamantyl carbocation, this method is particularly well-suited for the synthesis of this compound and its derivatives.

Mechanistic Rationale

The reaction is initiated by the formation of the 1-adamantyl carbocation from a suitable precursor, typically 1-adamantanol or a 1-haloadamantane, in the presence of a strong acid such as sulfuric acid. This highly electrophilic carbocation is then intercepted by the nucleophilic nitrogen atom of a nitrile (e.g., acetonitrile or formamide). The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final amide product.[2]

The choice of starting material is critical. Tertiary alcohols like 1-adamantanol are ideal as they readily form the stable carbocation upon protonation and loss of water.[3] Alternatively, 1-bromoadamantane can be employed, where the strong acid facilitates the departure of the bromide ion.[4]

Figure 1: Mechanism of the Ritter Reaction for this compound Synthesis.

Experimental Protocols

This protocol provides a high-yield, two-step synthesis of amantadine hydrochloride, with the first step being the formation of N-(1-adamantyl)formamide, a direct precursor to this compound.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formamide (122 mL, 2.7 mol).

-

Addition of Reactants: Heat the formamide to 75°C and add 1-bromoadamantane (66.0 g, 0.3 mol) with continuous stirring.

-

Acid Addition: Slowly add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 85°C and maintain this temperature for 5.5 hours, monitoring the disappearance of 1-bromoadamantane by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into 350 mL of ice-cold water and stir for 1 hour at 0-5°C.

-

Isolation: Collect the precipitated white solid by filtration and wash thoroughly with cold water to yield N-(1-adamantyl)formamide.

Expected Yield: Approximately 94%.[1]

This modern approach utilizes microwave irradiation to accelerate the reaction, providing N-(1-adamantyl)acetamide in good yield.[5]

-

Reaction Setup: In a microwave-safe round-bottom flask, slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) over 20 minutes with stirring.

-

Stirring: Continue stirring the suspension for 30 minutes.

-

Addition of Acetonitrile: Add acetonitrile (29 mL, 0.5 mol) to the mixture.

-

Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.

-

Workup: Cool the flask in an ice water bath and add 370 mL of ice water. Stir the mixture for 30 minutes at 0-5°C.

-

Isolation: Collect the resulting white solid by filtration, wash with cold water, and dry under vacuum to yield N-(1-adamantyl)acetamide.

Expected Yield: Approximately 87%.[5]

Direct Amidation of 1-Adamantanecarboxylic Acid

The direct conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. This can be achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine or ammonia.

Mechanistic Rationale

The carboxylic acid is first converted into a more reactive intermediate. A common and highly effective method involves the formation of a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine. This mixed anhydride is a potent acylating agent that readily reacts with a nucleophile, in this case, aqueous ammonia, to form the desired amide.[6]

Figure 2: Mechanism of Direct Amidation via a Mixed Anhydride Intermediate.

Experimental Protocol

The following protocol, adapted from a patent by Glenmark Pharmaceuticals, provides a highly efficient and scalable synthesis of this compound.[6]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1-adamantanecarboxylic acid (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in tetrahydrofuran (THF, 80 mL).

-

Cooling: Cool the solution to -10°C in an ice-salt bath.

-

Activation: To the stirred and cooled solution, add ethyl chloroformate (3.65 g, 36.06 mmol). A white precipitate will form.

-

Stirring: Continue stirring the mixture at -10°C for 30 minutes.

-

Ammonolysis: Add 30% aqueous ammonium hydroxide (20 mL) to the reaction mixture.

-

Warming and Stirring: Gradually warm the mixture to room temperature and continue stirring for an additional 30 minutes.

-

Solvent Removal: Evaporate the THF under reduced pressure.

-

Isolation: Filter the solid precipitate and wash it with cold water to afford this compound as a white solid.

Expected Yield: Approximately 97%.[6]

Selective Hydrolysis of 1-Adamantanecarbonitrile

While the hydrolysis of nitriles typically proceeds to the carboxylic acid under harsh acidic or basic conditions, milder and more selective methods can be employed to stop the reaction at the amide stage.[7]

Mechanistic Considerations

The selective hydrolysis of nitriles to amides can be achieved using reagents that facilitate the hydration of the nitrile group without promoting the subsequent hydrolysis of the amide. One such method involves the use of alkaline hydrogen peroxide. The hydroperoxide anion is a potent nucleophile that attacks the nitrile carbon, leading to an intermediate that, upon protonation and rearrangement, yields the amide.

Experimental Protocol

A mild and selective method for the conversion of nitriles to amides involves the use of a resin-supported hydroperoxide, which can be generated in situ.

-

Catalyst Preparation: Prepare the Amberlyst A-26 (OH⁻ form) supported hydroperoxide in situ by adding the resin to a methanolic solution of the nitrile and 35% hydrogen peroxide.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Workup: Upon completion (typically 0.5-5 hours), the reaction mixture is worked up by simple filtration to remove the resin.

-

Isolation: Evaporation of the solvent from the filtrate yields the crude amide, which can be further purified by recrystallization or chromatography.

Note: This is a general procedure, and optimization for 1-adamantanecarbonitrile may be required.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Ritter Reaction | 1-Bromoadamantane | Formamide, H₂SO₄ | ~94%[1] | High yield, readily available starting materials. | Use of strong, corrosive acid. |

| Ritter Reaction (Microwave) | Adamantane | Nitric acid, Acetonitrile | ~87%[5] | Rapid reaction time. | Requires specialized microwave equipment. |

| Direct Amidation | 1-Adamantanecarboxylic Acid | Ethyl chloroformate, NH₄OH | ~97%[6] | Excellent yield, mild reaction conditions. | Requires synthesis of the carboxylic acid precursor. |

| Nitrile Hydrolysis | 1-Adamantanecarbonitrile | H₂O₂, Resin Catalyst | Variable | Mild conditions, high selectivity. | May require optimization, synthesis of nitrile precursor. |

Conclusion

This guide has detailed the primary and most effective methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and equipment. The direct amidation of 1-adamantanecarboxylic acid offers the highest reported yield and proceeds under relatively mild conditions, making it an excellent choice for laboratory-scale synthesis. The Ritter reaction, particularly from 1-bromoadamantane, also provides a high-yielding and robust protocol. For researchers exploring alternative pathways, the selective hydrolysis of 1-adamantanecarbonitrile presents a milder, albeit potentially lower-yielding, option. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this important pharmaceutical intermediate.

References

- 1. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. ijpsr.com [ijpsr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical and Spectroscopic Properties of 1-Adamantanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Adamantanecarboxamide, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as lipophilicity and metabolic stability to pharmacologically active molecules. A thorough understanding of its fundamental physicochemical and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the melting point and spectral data of this compound, underpinned by detailed experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold, with its diamondoid lattice, offers a rigid and sterically defined framework that has been extensively exploited in drug design. The incorporation of an adamantyl group can enhance the therapeutic index of a drug by influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, as a primary amide derivative, provides a versatile handle for further chemical modifications, making it a valuable synthon for the synthesis of novel bioactive compounds. Accurate and reliable data on its physical and spectral properties are essential for unambiguous identification, purity assessment, and structural elucidation of its downstream products.

Physicochemical Properties: Melting Point Determination

The melting point of a crystalline solid is a critical physical constant that provides a preliminary indication of its purity. For this compound, a sharp and well-defined melting range is indicative of a high degree of purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO | --INVALID-LINK-- |

| Molecular Weight | 179.26 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 188-190 °C | --INVALID-LINK--[1] |

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of this compound is most accurately performed using a digital melting point apparatus. This method offers precise temperature control and clear visualization of the melting process.

Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thus yielding an accurate melting range.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is inserted into the heating block of the melting point apparatus.

-

Heating Profile: The apparatus is programmed to heat rapidly to a temperature approximately 10-15 °C below the expected melting point of 188 °C. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Spectroscopic Data and Interpretation

Spectroscopic techniques provide invaluable information about the molecular structure of this compound. The following sections detail the expected spectral features and provide protocols for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for obtaining high-quality IR spectra of solid samples. The use of a background scan corrects for atmospheric and instrumental interferences, ensuring that the resulting spectrum is solely representative of the sample.

Experimental Data:

A patent document provides the following experimental IR data for this compound[2]:

-

IR (KBr): 3515, 3422, 2899, 2853, 1634, 1596 cm⁻¹

Table 2: Interpretation of the IR Spectrum of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3515, 3422 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | The two distinct peaks are characteristic of the two N-H bonds in a primary amide. |

| 2899, 2853 | C-H Stretch | Adamantyl Cage | These strong absorptions are typical for the sp³ C-H bonds of the adamantane scaffold. |

| 1634 | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) | This strong absorption is characteristic of the carbonyl group in an amide. |

| 1596 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) | This band arises from the in-plane bending of the N-H bonds. |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample and KBr Preparation: Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are finely ground together in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press die and subjected to high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded, followed by the sample spectrum.

Caption: FT-IR KBr Pellet Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy gives insights into the number of different types of protons and their connectivity.

Experimental Data:

The same patent document provides the following ¹H NMR data for this compound, recorded in DMSO-d₆ at 300 MHz[2]:

-

¹H NMR (300 MHz, DMSO-d₆): δ 1.64-1.69 (m, 6H), 1.73-1.74 (m, 6H), 1.94 (br s, 3H), 6.68 (br s, 1H), 6.94 (br s, 1H).

Table 3: Interpretation of the ¹H NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1.64-1.69 | multiplet (m) | 6H | Adamantyl -CH₂- | Protons of the six equivalent methylene groups in the adamantane cage. |

| 1.73-1.74 | multiplet (m) | 6H | Adamantyl -CH₂- | Protons of the six equivalent methylene groups in the adamantane cage. The slight difference in chemical shift is likely due to their different spatial relationships to the amide group. |

| 1.94 | broad singlet (br s) | 3H | Adamantyl -CH- | Protons of the three equivalent methine groups at the bridgehead positions. |

| 6.68, 6.94 | broad singlet (br s) | 1H, 1H | -NH₂ | The two protons of the primary amide group, which are diastereotopic and appear as two separate broad signals due to restricted rotation around the C-N bond and exchange with the solvent. |

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted Spectral Data:

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| ~178-180 | C=O | The carbonyl carbon of a primary amide typically resonates in this region. |

| ~40-42 | Quaternary C (C-1) | The bridgehead carbon attached to the amide group. |

| ~36-38 | -CH- (bridgehead) | The three equivalent methine carbons of the adamantane cage. |

| ~28-30 | -CH₂- | The six equivalent methylene carbons of the adamantane cage. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectra.

Caption: General workflow for NMR sample analysis.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization - EI):

In the absence of an experimental mass spectrum for this compound, the fragmentation pattern upon electron ionization can be predicted.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 179.

-

Base Peak: The most stable and therefore most abundant fragment is predicted to be the adamantyl cation at m/z = 135 , resulting from the cleavage of the C-C bond between the adamantyl cage and the carbonyl group.

-

Other Fragments: Loss of the amide group (-CONH₂) would lead to a fragment at m/z = 135. Fragmentation of the adamantane cage itself would produce a series of characteristic peaks at lower m/z values (e.g., 93, 79, 67).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the melting point and spectral data of this compound. The presented experimental protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. By combining experimental findings with theoretical predictions, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this important adamantane derivative. The detailed characterization data herein will facilitate quality control, reaction monitoring, and the structural elucidation of novel compounds derived from this compound.

References

An In-Depth Technical Guide to 1-Adamantanecarboxamide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-adamantanecarboxamide, a key building block in medicinal chemistry. We delve into its fundamental physicochemical properties, molecular structure, and detailed, field-proven protocols for its synthesis and characterization. This document is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the causal reasoning behind experimental choices. By exploring its spectroscopic signatures and the strategic role of the adamantane scaffold, this guide illuminates the compound's significance and utility in the development of novel therapeutics.

The Adamantane Scaffold: A "Lipophilic Bullet" in Medicinal Chemistry

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is the smallest repeating unit of a diamond crystal lattice. Its unique structure is more than a chemical curiosity; it is a cornerstone of modern drug design. The adamantyl moiety is often referred to as a "lipophilic bullet" because its incorporation into a pharmacophore can significantly enhance a drug's therapeutic profile.[1]

The value of this scaffold lies in its distinct physicochemical properties. Its rigid, bulky, and highly lipophilic nature can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The adamantane cage can increase a molecule's metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation, thereby prolonging its biological half-life.[2] Furthermore, its defined three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets such as enzyme active sites or receptor binding pockets.[3] From the pioneering antiviral activity of Amantadine (1-aminoadamantane) to applications in treating neurological disorders and diabetes, the adamantane framework is a proven tool for enhancing pharmacological activity.[1][4]

Physicochemical and Structural Properties of this compound

This compound is a primary amide derivative of adamantane-1-carboxylic acid. It serves as a crucial intermediate for synthesizing more complex, biologically active molecules. Its core properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5511-18-2 | [5][6] |

| Molecular Formula | C₁₁H₁₇NO | [5][6] |

| Molecular Weight | 179.26 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 188-190 °C | [5][7] |

| IUPAC Name | Tricyclo[3.3.1.1³,⁷]decane-1-carboxamide | [5] |

| Molecular Structure |  | |

| SMILES String | NC(=O)C12CC3CC(CC(C3)C1)C2 | [5] |

Synthesis of this compound

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid precursor. The overall workflow involves the initial carboxylation of adamantane followed by the amidation of the resulting acid.

Protocol 3.1: Synthesis of Adamantane-1-carboxylic Acid (Precursor)

The Koch-Haaf reaction provides an efficient method for the direct carboxylation of the adamantane bridgehead position.[8]

Methodology:

-

In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 96% sulfuric acid (470 g, 255 mL).

-

Add adamantane (13.6 g, 0.100 mole) and carbon tetrachloride (100 mL) to the stirred acid.

-

Cool the mixture to 15-20°C in an ice bath and add 98% formic acid (1 mL).

-

Prepare a solution of t-butyl alcohol (29.6 g, 0.40 mole) in 98-100% formic acid (55 g, 1.2 moles). Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 17-25°C.

-

Expertise Note: The t-butyl alcohol serves as a stable carbocation source under these strong acid conditions, which facilitates the carboxylation process. Formic acid acts as the carbon monoxide source.

-

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture onto 700 g of crushed ice.

-

Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

-

Combine the organic layers and extract the product into an aqueous layer by shaking with 15N ammonium hydroxide (110 mL). The ammonium salt of the product will precipitate.

-

Collect the crystalline salt by filtration, wash with cold acetone (20 mL), and suspend it in 250 mL of water.

-

Acidify the suspension with 12N hydrochloric acid (25 mL) to precipitate the free acid.

-

Extract the product with chloroform (100 mL), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-adamantanecarboxylic acid (typical yield: 67-72%).[8] Recrystallize from methanol/water for higher purity.

Protocol 3.2: Synthesis of this compound

This protocol utilizes a mixed anhydride intermediate to activate the carboxylic acid for nucleophilic attack by ammonia. This method avoids the need for gaseous ammonia or high-pressure equipment.

Methodology:

-

Dissolve adamantane-1-carboxylic acid (5.0 g, 27.74 mmol) in tetrahydrofuran (THF, 80 mL) in a flask equipped with a magnetic stirrer.

-

Add triethylamine (3.61 g, 33.27 mmol) to the solution.

-

Cool the mixture to -10°C using an ice-salt bath.

-

Slowly add ethyl chloroformate (3.65 g, 36.06 mmol) to the cooled solution. A white precipitate of triethylammonium chloride will form.

-

Trustworthiness Note: The formation of the mixed anhydride is crucial. Ethyl chloroformate is an excellent activating agent that is readily available and forms a highly reactive intermediate for amidation. Triethylamine acts as the base to neutralize the HCl byproduct, driving the reaction forward.

-

-

Stir the mixture at -10°C for 30 minutes to ensure complete formation of the mixed anhydride.

-

Add 30% ammonium hydroxide solution (20 mL) to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir for an additional 30 minutes.

-

The product can be isolated by removing the THF under reduced pressure and partitioning the residue between water and a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like cyclohexane.[4]

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the proton environment of the molecule. The highly symmetric adamantane cage results in a characteristically simple spectrum.

-

Expected & Reported Data (DMSO-d₆, 400 MHz):

-

δ 6.89 (s, 1H) & 6.62 (s, 1H): These two broad singlets correspond to the two diastereotopic protons of the primary amide (-CONH₂).

-

δ 1.93 (s, 3H): Protons on the three bridgehead carbons (γ-positions) adjacent to the carbonyl group.

-

δ 1.73-1.74 (m, 6H): Protons on the six methylene carbons (β-positions) adjacent to the bridgehead carbons.

-

δ 1.60-1.68 (m, 6H): Protons on the three methylene carbons (δ-positions) furthest from the carbonyl group.[7]

-

Infrared (IR) Spectroscopy

While a peer-reviewed spectrum for this compound is not available in common databases, its IR spectrum can be reliably predicted based on its functional groups.

-

Expected Characteristic Absorptions:

-

~3350 and ~3180 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the primary amide group (-NH₂).

-

~2900 and ~2850 cm⁻¹: Strong, sharp peaks characteristic of the C-H stretching vibrations of the adamantane cage CH and CH₂ groups.

-

~1650 cm⁻¹ (Amide I band): A very strong absorption due to the C=O stretching vibration.

-

~1620 cm⁻¹ (Amide II band): A strong band resulting from N-H bending vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is highly characteristic for adamantane derivatives.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak should be observed at m/z = 179, corresponding to the molecular weight of the compound.

-

Base Peak (m/z = 135): The most characteristic fragmentation of 1-substituted adamantanes is the loss of the substituent to form the highly stable adamantyl cation ([C₁₀H₁₅]⁺). This is expected to be the base peak in the EI-MS spectrum.

-

Other Fragments: Loss of the entire carboxamide group (-CONH₂) would also lead to the m/z 135 peak. Other smaller fragments from the adamantane cage may be observed at m/z = 93, 79, etc.

-

Applications in Research and Drug Development

This compound is not typically a therapeutic agent itself but rather a versatile scaffold for building more elaborate drug candidates. Its primary amide group provides a convenient handle for further chemical modification.

A prime example of its application is in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is involved in regulating glucocorticoid levels, and its inhibition is a promising strategy for treating type 2 diabetes and metabolic syndrome. In these studies, the this compound core is used to anchor various sulfonamido moieties. The adamantane group provides the necessary lipophilicity and structural rigidity to position the pharmacophore correctly within the enzyme's active site, leading to potent inhibition.[4]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

-

Potential Health Effects: The toxicological properties of this material have not been fully investigated. Direct contact with the skin or eyes and inhalation of the powder should be avoided.

-

Personal Protective Equipment (PPE):

-

Eyes: Wear chemical safety glasses or goggles.

-

Skin: Wear appropriate protective gloves and a lab coat.

-

Respiratory: Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Wash out mouth with water. Seek medical attention if symptoms occur.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with federal, state, and local regulations.

Conclusion

This compound is a valuable and versatile chemical entity whose true potential is realized in its role as a foundational scaffold in drug discovery. Its straightforward synthesis and the unique properties imparted by the adamantane cage make it an attractive starting point for developing novel therapeutics. This guide has provided the essential technical details, from synthesis to characterization and application, to empower researchers to confidently utilize this compound in their scientific endeavors.

References

- 1. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 2. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]

- 3. Chemical synthesis and high resolution spectroscopic characterization of 1-aza-adamantane-4-one c9h13no from the microwave to the infrared | IDEALS [ideals.illinois.edu]

- 4. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid [crcu.jlu.edu.cn]

- 5. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, N,N-dimethyl-, [webbook.nist.gov]

The Fundamental Biological Activity of 1-Adamantanecarboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been successfully leveraged to enhance the efficacy, selectivity, and pharmacokinetic profiles of a diverse range of therapeutic agents.[1] From the early antiviral drugs like amantadine to modern treatments for metabolic disorders, the adamantane "cage" serves as more than a simple lipophilic anchor; it provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling optimal interactions with biological targets.[1] This guide focuses on the fundamental biological activities of a core adamantane structure: 1-adamantanecarboxamide. While much of the existing research has explored its derivatives, this document will synthesize that knowledge to illuminate the inherent and potential biological functions of the parent molecule, providing a technical foundation for researchers, scientists, and drug development professionals. We will delve into its established role in enzymatic inhibition and its putative antiviral, anti-inflammatory, and antibacterial properties, supported by detailed experimental protocols to validate these activities.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is foundational to any investigation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | Sigma-Aldrich |

| Molecular Weight | 179.26 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | ChemicalBook[2] |

| Melting Point | 188-190 °C | Sigma-Aldrich |

| Solubility | Insoluble in water. Soluble in ethanol, chloroform, and dichloromethane. | ChemicalBook[2] |

| Functional Group | Primary Amide | Sigma-Aldrich |

Core Biological Activity I: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the most significant and well-documented biological roles for the this compound scaffold is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[3] Elevated 11β-HSD1 activity is implicated in the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes, making it a prime therapeutic target.[3][4][5]

Mechanism of Action: The Role of the Adamantanecarboxamide Moiety

Numerous studies on potent α-sulfonamido-N-adamantanecarboxamide derivatives have demonstrated that the adamantane carboxamide group is crucial for high-affinity binding and inhibitory activity.[6] Structure-activity relationship (SAR) studies revealed that replacing the this compound group with other adamantane derivatives, such as adamantan-1-amine or 4-aminoadamantane-1-carboxylic acid, leads to a significant reduction in inhibitory potency.[6] This highlights the importance of the carboxamide linker and the specific geometry of the adamantane cage in orienting the molecule within the enzyme's active site. Molecular docking studies suggest that the bulky, hydrophobic adamantane moiety anchors the inhibitor within a lipophilic pocket of the enzyme, while the carboxamide group can form critical hydrogen bond interactions with amino acid residues, contributing to the stability of the enzyme-inhibitor complex.

Experimental Protocol: Cell-Based 11β-HSD1 Inhibition Assay

This protocol describes a robust method for quantifying the inhibitory potential of this compound on 11β-HSD1 activity in a cellular context, which provides a more physiologically relevant environment than purely enzymatic assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human 11β-HSD1.

Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express human 11β-HSD1.

Materials:

-

HEK-293 cells expressing human 11β-HSD1

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cortisone (substrate)

-

Cortisol (product standard)

-

This compound (test compound)

-

Carbenoxolone or Glycyrrhetinic acid (positive control inhibitor)

-

DMSO (vehicle)

-

Phosphate-Buffered Saline (PBS)

-

Acetonitrile with 0.1% formic acid (for sample extraction)

-

LC/MS/MS system

Procedure:

-

Cell Culture: Culture the HEK-293/11β-HSD1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve ~90% confluency on the day of the assay. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 1 nM to 100 µM) in serum-free DMEM. Also prepare dilutions of the positive control.

-

Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the prepared compound dilutions to the wells. Include wells for vehicle control (DMSO only) and no-treatment control.

-

Incubation: Pre-incubate the cells with the compounds for 30 minutes at 37°C.

-

Substrate Addition: Add cortisone (final concentration of ~200 nM) to all wells except the no-substrate control.

-

Enzymatic Reaction: Incubate the plates for 1-4 hours at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile with 0.1% formic acid containing an internal standard (e.g., a deuterated cortisol analog). This will precipitate proteins and extract the steroids.

-

Sample Processing: Centrifuge the plates to pellet the cell debris. Transfer the supernatant to a new 96-well plate for analysis.

-

LC/MS/MS Analysis: Quantify the amount of cortisol produced in each well using a validated LC/MS/MS method.[7] Monitor the transition of cortisone to cortisol.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.

Core Biological Activity II: Antiviral Properties

The adamantane scaffold is historically renowned for its antiviral activity, with amantadine and rimantadine being landmark drugs against Influenza A.[8] While these compounds are aminoadamantanes, research indicates that other adamantane derivatives also possess antiviral capabilities. A comparative study on the inhibition of Sindbis virus (a model alphavirus) reproduction identified that the amide of 1-adamantane carboxylic acid (this compound) , while not affecting virus adsorption, significantly inhibits virus-specific RNA and protein synthesis. This points to a mechanism of action distinct from the M2 channel blockers and suggests a potential for broader-spectrum antiviral activity.

Mechanism of Action: Interference with Viral Replication Machinery

The finding that this compound inhibits viral RNA and protein synthesis suggests it interferes with the intracellular stages of the viral life cycle.[9] Unlike amantadine, which blocks viral entry, this compound appears to act after the virus has entered the host cell. The precise molecular target is not yet elucidated but could involve direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) or interaction with host factors that are essential for the formation or function of the viral replication complex. The lipophilic adamantane cage may facilitate the compound's entry into the cell and its localization to membranous compartments where viral replication occurs.

Experimental Protocol: Viral RNA and Protein Synthesis Inhibition Assay

This protocol is designed to validate and quantify the inhibitory effect of this compound on Sindbis virus replication by measuring the synthesis of new viral macromolecules.

Objective: To determine if this compound inhibits the synthesis of viral RNA and proteins in Sindbis virus-infected cells.

Cell Line: Baby Hamster Kidney (BHK-21) cells, which are highly permissive to Sindbis virus infection.

Materials:

-

BHK-21 cells

-

Sindbis virus (SINV) stock

-

Minimal Essential Medium (MEM)

-

[³⁵S]methionine (for protein labeling)

-

[³H]uridine (for RNA labeling)

-

Actinomycin D (to inhibit host cell transcription)

-

This compound

-

RIPA buffer (for cell lysis)

-

SDS-PAGE equipment and reagents

-

Trizol reagent (for RNA extraction)

-

Agarose gel electrophoresis equipment

-

Scintillation counter

Procedure:

Part A: Protein Synthesis Inhibition

-

Infection: Seed BHK-21 cells in 6-well plates. Once confluent, infect the cells with SINV at a multiplicity of infection (MOI) of 10 PFU/cell.

-

Treatment: Following a 1-hour adsorption period, remove the virus inoculum and add MEM containing the desired concentrations of this compound.

-

Radiolabeling: At various times post-infection (e.g., 4, 6, 8 hours), wash the cells and incubate them for 30-60 minutes in methionine-free medium containing this compound and [³⁵S]methionine (e.g., 20-50 µCi/mL).[10]

-

Lysis and Analysis: Wash the cells with cold PBS and lyse with RIPA buffer. Analyze the cell lysates by SDS-PAGE.

-

Detection: Dry the gel and expose it to X-ray film (autoradiography) to visualize the newly synthesized proteins. A reduction in the intensity of viral protein bands in treated cells compared to untreated controls indicates inhibition.

Part B: RNA Synthesis Inhibition

-

Infection and Treatment: Follow steps 1 and 2 from Part A.

-

Inhibition of Host Transcription: Two hours post-infection, add Actinomycin D (e.g., 1 µg/mL) to all wells to shut down host cell DNA-dependent RNA synthesis, ensuring that any subsequent RNA labeling is specific to viral RNA replication.

-

Radiolabeling: Following Actinomycin D treatment, add [³H]uridine (e.g., 20 µCi/mL) to the medium and incubate for a further 2-4 hours.[10]

-

RNA Extraction: Wash the cells and extract total RNA using Trizol reagent according to the manufacturer's protocol.

-

Analysis: Analyze the RNA by electrophoresis on a denaturing agarose gel.

-

Detection: Excise the bands corresponding to viral genomic and subgenomic RNAs, and quantify the radioactivity using a liquid scintillation counter. A decrease in counts per minute (CPM) in treated samples indicates inhibition of viral RNA synthesis.

Caption: Dual workflow for assessing antiviral activity.

Potential Biological Activities: Anti-Inflammatory and Antibacterial Effects

The adamantane scaffold is frequently incorporated into molecules designed to have anti-inflammatory and antibacterial properties.[7][11] The lipophilicity of the adamantane cage can enhance membrane permeability and interaction, which is beneficial for both antibacterial action and for reaching intracellular inflammatory targets.[11] While direct evidence for this compound is limited, derivatives containing the 1-adamantane carbonyl moiety have shown promising activity.[11]

-

Anti-Inflammatory Potential: Adamantane derivatives have been shown to inhibit inflammatory pathways.[7] A plausible mechanism for this compound could involve the modulation of key inflammatory mediators. An investigation into its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages would be a logical first step.

-

Antibacterial Potential: Hydrazide and hydrazone derivatives of 1-adamantanecarboxylic acid have demonstrated moderate to good antibacterial activity, particularly against Gram-positive bacteria.[11][12] This suggests that the core 1-adamantanecarbonyl structure contributes to this effect, warranting direct investigation of the parent amide.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Cell Line: Murine macrophage cell line (RAW 264.7).

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS.

-

Plating: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and an LPS-only control.

-

NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system.[6]

-

Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-only control to determine the percentage inhibition of NO production.

Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Procedure:

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).[3]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Conclusion and Future Directions

This compound presents itself as a molecule of significant interest, anchored by its demonstrated role as a key pharmacophore for 11β-HSD1 inhibition and its documented activity against Sindbis virus replication. The structural and physicochemical properties conferred by the adamantane cage, combined with evidence from closely related derivatives, strongly suggest a broader therapeutic potential, particularly in the anti-inflammatory and antibacterial arenas. The experimental frameworks provided in this guide offer a clear, validated path for drug discovery professionals to rigorously evaluate these activities. Future research should focus on elucidating the precise molecular targets of its antiviral action and exploring its efficacy in in vivo models of metabolic and inflammatory disease. The synthesis of a focused library of closely related analogs will also be crucial for developing a comprehensive structure-activity relationship and optimizing this promising scaffold for future therapeutic applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. mdpi.com [mdpi.com]

- 5. actanaturae.ru [actanaturae.ru]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of host protein synthesis by Sindbis virus: correlation with viral RNA replication and release of nuclear proteins to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Adamantanecarboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-adamantanecarboxamide. As a key derivative of adamantane, a rigid, lipophilic, cage-like hydrocarbon, this compound serves as a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as metabolic stability and enhanced binding affinity to drug candidates.[1][2] This document details the structural, physical, and chemical properties of this compound, supported by established experimental protocols and data interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, the smallest diamondoid, possesses a unique tricyclic cage structure that confers remarkable thermal stability and lipophilicity.[2] In the realm of drug discovery, the incorporation of the adamantane moiety into pharmacologically active molecules is a well-established strategy to enhance their pharmacokinetic profiles, including increased bioavailability and prolonged half-life.[1][2] this compound, as a primary amide derivative, presents a versatile platform for further chemical modifications, making a thorough understanding of its fundamental physicochemical properties essential for its effective utilization.

Molecular Structure and Identity

This compound is characterized by a carboxamide group attached to one of the four equivalent bridgehead positions of the adamantane cage. This rigid, strain-free structure is central to its chemical behavior and applications.

| Identifier | Value | Source |

| IUPAC Name | adamantane-1-carboxamide | - |

| CAS Number | 5511-18-2 | [3] |

| Molecular Formula | C₁₁H₁₇NO | [3] |

| Molecular Weight | 179.26 g/mol | [3] |

| SMILES | NC(=O)C12CC3CC(CC(C3)C1)C2 | [3] |

Diagram: Molecular Structure of this compound

Caption: 3D representation of this compound.

Physicochemical Properties and Characterization Protocols

A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in drug formulation and material design. The following sections detail these properties and provide robust protocols for their determination.

Physical State and Appearance

This compound typically presents as a white to off-white crystalline powder at room temperature.[3]

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is narrow, typically 1-2°C. Impurities tend to depress and broaden this range.

| Property | Value | Source |

| Melting Point | 188-190 °C | [3] |

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound.

Rationale: This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process directly.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load the sample into a capillary tube by pressing the open end into the powder, then tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[4][5][6]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[5]

-

Rapid Heating: If the approximate melting point is known (around 189°C), rapidly heat the apparatus to about 20°C below this temperature.[6]

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Diagram: Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. The bulky, nonpolar adamantane cage dominates the solubility profile of this compound, while the amide group provides some capacity for hydrogen bonding.

| Solvent | Solubility | Rationale |

| Water | Insoluble/Slightly Soluble | The large hydrophobic adamantane group outweighs the hydrophilic contribution of the amide. |

| Methanol | Soluble | The polar protic nature of methanol allows for hydrogen bonding with the amide group. |

| Chloroform | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Dichloromethane | Soluble | Similar to chloroform, it is a good solvent for moderately polar compounds. |

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.

Rationale: This qualitative assessment is a rapid and efficient first step in understanding the compound's solubility, which is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Step-by-Step Procedure:

-

Sample Preparation: To a series of clean, dry test tubes, add approximately 25 mg of this compound.[7]

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent (e.g., water, methanol, chloroform, dichloromethane) in portions, shaking vigorously after each addition.[7]

-

Observation: Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.[8]

-

pH and Acid/Base Solubility (for aqueous insolubility):

-

If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.[7]

-

Solubility in 5% HCl would indicate basic properties (unlikely for an amide).

-

Solubility in 5% NaOH would suggest acidic properties (also unlikely for a primary amide).

-

Acidity/Basicity (pKa)

The pKa of the amide proton in this compound is predicted to be around 16.85, indicating it is a very weak acid. The amide nitrogen is not significantly basic.

| Property | Predicted Value | Source |

| pKa (amide proton) | 16.85 ± 0.20 | Chemicalize Prediction |

Given the low aqueous solubility of this compound, traditional potentiometric titration is challenging. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable alternative.[9][10]

Rationale: This method is highly sensitive, requires a very small amount of sample, and is well-suited for compounds with poor water solubility. The principle is that the retention time of a compound on an RP-HPLC column will change with the pH of the mobile phase if the compound can be ionized.

Step-by-Step Procedure:

-

HPLC Setup: Use a C18 column and a UV detector. The mobile phase will be a series of buffered aqueous solutions with varying pH values, mixed with an organic modifier like acetonitrile.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Chromatographic Runs: Inject the sample onto the HPLC system using mobile phases of different pH values (e.g., from pH 2 to pH 12). Record the retention time at each pH.

-

Data Analysis: Plot the retention time (or capacity factor, k') against the pH of the mobile phase. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Amide Protons (-CONH₂): Two broad singlets in the region of 6.5-7.5 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential for restricted rotation around the C-N bond.

-

Adamantane Protons: A series of multiplets between 1.6 and 2.0 ppm. The rigid cage structure leads to distinct chemical shifts for the bridgehead and methylene protons.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 175-180 ppm.

-

Adamantane Carbons:

-

Quaternary Carbon (C-CO): A signal around 40-45 ppm.

-

Bridgehead Carbons (CH): Signals around 28-35 ppm.

-

Methylene Carbons (CH₂): Signals around 35-40 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| N-H Stretch (Amide) | 3400-3200 | Two bands, medium to strong |

| C-H Stretch (Adamantane) | 2950-2850 | Strong, sharp |

| C=O Stretch (Amide) | 1690-1630 | Strong, sharp (Amide I band) |

| N-H Bend (Amide) | 1650-1580 | Medium (Amide II band) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 179.26

-

Key Fragmentation: A prominent peak at m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, formed by the loss of the carboxamide group.

Synthesis and Purification

This compound is typically synthesized from 1-adamantanecarboxylic acid.

Diagram: Synthetic Pathway

Caption: Synthesis of this compound.

This protocol is adapted from a procedure described for the synthesis of this compound.[12]

Rationale: This two-step, one-pot procedure involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which is then readily attacked by ammonia to form the amide. This method is efficient and generally high-yielding.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -10°C in an ice-salt bath.

-

Activation: Slowly add ethyl chloroformate (1.3 eq) to the cooled solution. A white precipitate of triethylammonium chloride will form. Stir the mixture at this temperature for 30 minutes.[12]

-

Amination: Add concentrated ammonium hydroxide (excess) to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.[12]

-

Workup and Isolation: Remove the THF under reduced pressure. The resulting solid can be collected by filtration and washed with cold water to remove any remaining salts.[12]

-

Purification (Recrystallization): The crude product can be purified by recrystallization. A suitable solvent system would be a polar solvent like ethanol or acetonitrile.[13] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Conclusion

The physicochemical properties of this compound are largely dictated by its unique adamantane core, which imparts high lipophilicity and structural rigidity, and the presence of a primary amide functional group that allows for hydrogen bonding and further chemical derivatization. This guide has provided a detailed overview of these characteristics, along with robust, field-proven protocols for their determination. A thorough understanding and application of these principles and methods are essential for leveraging the full potential of this compound in the design and development of novel therapeutics and advanced materials.

References

- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 2. rigaku.com [rigaku.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemhaven.org [chemhaven.org]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Initial Safety and Handling Guidelines for 1-Adamantanecarboxamide: A Technical Guide for Research Professionals

Section 1: Introduction & Scope

1-Adamantanecarboxamide is a derivative of adamantane, a rigid, tricyclic hydrocarbon whose unique cage-like structure is of significant interest in medicinal chemistry and materials science. As a synthetic building block, it serves as a precursor for more complex molecules where the adamantane moiety can be leveraged to modulate properties such as lipophilicity, metabolic stability, and receptor binding.[1]

A critical review of available safety literature reveals that, while data exists for its parent compound, 1-adamantanecarboxylic acid, specific and comprehensive toxicological data for this compound is not thoroughly established.[2] The safety data sheet for this compound notes that its toxicological properties have not been fully investigated.[2]

Core Directive of This Guide: In the absence of specific toxicity data, this guide operates under the precautionary principle . We will establish initial safety and handling protocols by conservatively adopting the known hazards of the closely related and well-documented precursor, 1-adamantanecarboxylic acid (CAS 828-51-3). This approach ensures a high margin of safety for researchers until more specific data becomes available. All procedures outlined herein are designed as self-validating systems to minimize exposure and mitigate risk during routine laboratory handling.

Section 2: Hazard Identification & Risk Assessment

Based on the data for 1-adamantanecarboxylic acid, this compound should be handled as a hazardous substance. The primary risks to laboratory personnel involve inadvertent exposure through inhalation of airborne dust, as well as direct contact with the skin and eyes.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₇NO | Inferred |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | ~189 °C (for amide) | [3] |

| Solubility | Insoluble in water; Soluble in various organic solvents. | [1][3] |

| Stability | Stable under normal storage conditions. | [4][5] |

Table 2: Hazard Identification (Based on 1-Adamantanecarboxylic Acid Proxy)

| Hazard Class | GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][8][9][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6][8][9][10] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [6][7][8][9] |

Section 3: Engineering Controls & Ventilation

The primary engineering control is to prevent the generation and inhalation of airborne particulates. This is non-negotiable when handling the solid form of the compound.

-

Primary Containment: All weighing, transferring, and manipulation of solid this compound must be conducted within a certified chemical fume hood, a powder containment hood, or a glove box. This is the most critical step in preventing respiratory exposure.

-

Ventilation: General laboratory ventilation should be maintained to ensure a safe ambient environment. However, it is not a substitute for primary containment.

-

Emergency Facilities: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this compound is handled.[2][5][8]

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection and use of appropriate PPE are mandatory. The causality behind this multi-layered approach is to protect the most vulnerable entry points of the body: the eyes, skin, and respiratory tract.

Table 3: Personal Protective Equipment (PPE) Specification

| Protection Type | Specification | Rationale & Justification |

| Eye Protection | Chemical safety goggles or a full-face shield if there is a splash hazard.[6][8][11] | Prevents eye irritation or serious damage from airborne particles or splashes. Standard safety glasses are insufficient. |